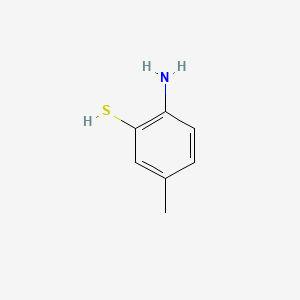

2-Amino-5-methylbenzenethiol

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-5-methylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS/c1-5-2-3-6(8)7(9)4-5/h2-4,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUMZNLOQJGKGNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30314369 | |

| Record name | 2-amino-5-methylbenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30314369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23451-96-9 | |

| Record name | 23451-96-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-5-methylbenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30314369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-methylbenzene-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Amino-5-methylbenzenethiol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26PK7F39Q5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-5-methylbenzenethiol: Structural Properties and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural properties, spectroscopic analysis, and experimental protocols related to 2-Amino-5-methylbenzenethiol (CAS No: 23451-96-9). Also known as 5-methyl-2-aminothiophenol, this bifunctional aromatic compound is a key intermediate in the synthesis of various heterocyclic compounds, including pharmaceuticals and dyes. This document consolidates essential physicochemical data, detailed spectroscopic information, and practical experimental methodologies to support its application in research and development.

Structural and Physicochemical Properties

This compound is an organic compound featuring an amino (-NH2) and a thiol (-SH) group substituted on a toluene backbone. The presence of these two reactive functional groups makes it a versatile precursor in organic synthesis. Commercial sources describe the compound as a pale yellow solid or a liquid, suggesting that its physical state at room temperature may depend on its purity. It is generally soluble in polar organic solvents and has limited solubility in water.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 5-methyl-2-aminothiophenol, 2-Mercapto-4-methylaniline | [2] |

| CAS Number | 23451-96-9 | [2] |

| Molecular Formula | C₇H₉NS | [2] |

| Molecular Weight | 139.22 g/mol | [2] |

| Physical Form | Pale yellow solid or liquid | |

| Solubility | Soluble in polar organic solvents, slightly soluble in water | [1] |

Spectroscopic Analysis

Spectroscopic analysis is critical for the structural confirmation and purity assessment of this compound. The following data has been compiled from literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: NMR Spectroscopic Data for this compound (Solvent: DMSO-d₆)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | 6.92 | Doublet | Aromatic CH (J = 8.1 Hz) |

| 6.81 | Singlet | Aromatic CH | |

| 6.65 | Doublet | Aromatic CH (J = 8.1 Hz) | |

| 5.22 | Singlet | -NH₂ | |

| 2.05 | Singlet | -CH₃ | |

| ¹³C NMR | 147.84 | - | C-NH₂ |

| 136.08 | - | Aromatic CH | |

| 132.35 | - | Aromatic C-CH₃ | |

| 125.02 | - | Aromatic CH | |

| 117.12 | - | C-SH | |

| 115.36 | - | Aromatic CH | |

| 20.13 | - | -CH₃ |

NMR data sourced from a study on the cyclization of 2-aminothiophenols.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The characteristic absorption bands are indicative of the N-H, C-H, S-H, and C=C bonds.

Table 3: Predicted Characteristic FT-IR Absorption Peaks

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3450 - 3300 | Strong, Sharp (doublet) | N-H stretching (asymmetric & symmetric) of primary amine |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2950 - 2850 | Medium | Aliphatic C-H stretching (-CH₃) |

| 2600 - 2550 | Weak | S-H stretching (thiol) |

| 1620 - 1580 | Strong | N-H bending (scissoring) |

| 1500 - 1400 | Medium to Strong | Aromatic C=C ring stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, which aids in its identification. For this compound, the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight.

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment | Notes |

| 139 | [C₇H₉NS]⁺ | Molecular Ion Peak ([M]⁺) |

| 124 | [M - CH₃]⁺ | Loss of a methyl radical |

| 106 | [M - SH]⁺ | Loss of a sulfhydryl radical |

| 91 | [C₆H₅N]⁺ | Potential fragmentation of the aromatic ring |

Experimental Protocols

Synthesis Protocol: Hydrolysis of 2-Amino-6-methylbenzothiazole

This protocol describes a common method for the synthesis of this compound from its corresponding benzothiazole derivative.

Workflow for Synthesis of this compound

Caption: Synthesis workflow for this compound.

Materials:

-

2-Amino-6-methylbenzothiazole (10 mmol)

-

Potassium hydroxide (KOH) (100 mmol)

-

Deionized water (20 mL)

-

Acetic acid, 50% aqueous solution

Procedure:

-

A mixture of 2-amino-6-methylbenzothiazole (10 mmol) and potassium hydroxide (100 mmol) in 20 mL of water is prepared in a round-bottom flask equipped with a reflux condenser.

-

The mixture is heated to 120 °C and maintained at reflux for 24 hours.

-

After the reflux period, the reaction mixture is cooled to room temperature.

-

The cooled mixture is filtered to remove any solid byproducts.

-

The filtrate is then neutralized to a pH of 6 by the dropwise addition of a 50% aqueous solution of acetic acid. This will cause the product to precipitate.

-

The precipitate is collected by vacuum filtration to yield this compound as a light yellow solid.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

This generalized protocol is for the purity assessment and quantification of 2-aminothiophenol derivatives and can be adapted for this compound.

Analytical Workflow for this compound

Caption: General analytical workflow for HPLC analysis.

Instrumentation and Conditions:

-

HPLC System: Agilent 1290 Infinity LC or equivalent.

-

Column: Luna C18 (150 x 3.00 mm, 3 µm) or equivalent reversed-phase column.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% Trifluoroacetic acid in water) and an organic solvent (e.g., Acetonitrile with 0.1% TFA). The exact ratio should be optimized for best separation.

-

Flow Rate: 0.35 mL/min (can be adjusted).

-

Injection Volume: 10 µL.

-

Detector: UV-Vis detector, wavelength to be determined based on the UV absorbance maximum of the compound (typically in the 200-300 nm range).

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Perform serial dilutions to create a set of calibration standards.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

-

Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.

-

Data Processing: Identify the peak corresponding to this compound based on its retention time. Quantify the compound in the sample by comparing its peak area to the calibration curve. Purity can be estimated by the area percentage of the main peak relative to all peaks in the chromatogram.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[2]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[2]

-

Precautionary Measures: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.

Applications

As a chemical intermediate, this compound is primarily used in the synthesis of more complex molecules. Its bifunctional nature allows for the construction of heterocyclic ring systems. Key application areas include:

-

Pharmaceutical Synthesis: It serves as a building block for benzothiazole-containing compounds, which are known to exhibit a wide range of biological activities.

-

Dye Manufacturing: It is a precursor in the production of certain types of dyes.

-

Agrochemicals: It can be used in the synthesis of compounds with potential applications in agriculture.[1]

References

Physicochemical properties of 2-Amino-5-methylbenzenethiol

An In-depth Technical Guide on the Physicochemical Properties of 2-Amino-5-methylbenzenethiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 5-methyl-2-aminothiophenol, is an organosulfur compound with the chemical formula C₇H₉NS.[1] It belongs to the class of substituted aromatic thiols and anilines. The structure features a benzene ring substituted with an amino group (-NH₂), a thiol group (-SH), and a methyl group (-CH₃).[2] This trifunctional nature makes it a versatile intermediate in the synthesis of various chemical entities, including dyes, pharmaceuticals, and agrochemicals.[2] The presence of both a basic amino group and an acidic thiol group imparts amphoteric properties to the molecule. This guide provides a comprehensive overview of its core physicochemical properties, supported by detailed experimental protocols for their determination.

Physicochemical Data

General and Physical Properties

| Property | Value | Source |

| CAS Number | 23451-96-9 | [1] |

| Molecular Formula | C₇H₉NS | [1] |

| Molecular Weight | 139.22 g/mol | [1] |

| Physical Form | Pale yellow solid | |

| Melting Point | Data not available. (Parent compound 2-Aminobenzenethiol: 18-26 °C) | [3] |

| Boiling Point | Data not available. (Parent compound 2-Aminobenzenethiol: 234 °C) | [3] |

Spectroscopic Data

| Spectrum Type | Key Peaks / Chemical Shifts (δ) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 6.92 (d, J = 8.1 Hz, 1H), 6.81 (s, 1H), 6.65 (d, J = 8.1 Hz, 1H), 5.22 (s, 2H), 2.05 (s, 3H)[4] |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 147.84, 136.08, 132.35, 125.02, 117.12, 115.36, 20.13[4] |

| FT-IR | Characteristic peaks for N-H, S-H, aromatic C-H, and C=C stretching, and C-H out-of-plane bending for substituted benzenes.[5][6] |

| UV-Vis | Aromatic amines typically show absorption peaks in the 200-700 nm range.[7] |

Logical Workflow for Compound Characterization

The determination of a compound's physicochemical properties follows a structured workflow, ensuring a systematic and comprehensive analysis.

References

- 1. 2-Amino-5-methylbenzene-1-thiol | C7H9NS | CID 323260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 23451-96-9: this compound | CymitQuimica [cymitquimica.com]

- 3. 2-Aminothiophenol - Wikipedia [en.wikipedia.org]

- 4. rsc.org [rsc.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. researchgate.net [researchgate.net]

Synthesis pathways for 2-Amino-5-methylbenzenethiol

An In-depth Technical Guide to the Synthesis of 2-Amino-5-methylbenzenethiol

This technical guide provides a comprehensive overview of the primary and alternative synthesis pathways for this compound, a key intermediate in the development of various pharmaceuticals and fine chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound, also known as 4-methyl-2-aminothiophenol, is an aromatic organosulfur compound with the molecular formula C₇H₉NS. The presence of both an amino (-NH₂) and a thiol (-SH) group on the benzene ring makes it a versatile building block for the synthesis of a wide range of heterocyclic compounds, particularly benzothiazoles. These structures are of significant interest in medicinal chemistry due to their diverse biological activities. This guide details several synthetic routes to this compound, providing experimental protocols, quantitative data, and process visualizations.

Primary Synthesis Pathway: Hydrolysis of 2-Amino-6-methylbenzothiazole

This is the most commonly cited and well-documented method for the synthesis of this compound. The pathway involves two main stages: the synthesis of the 2-amino-6-methylbenzothiazole precursor from p-toluidine, followed by its alkaline hydrolysis.

Stage 1: Synthesis of 2-Amino-6-methylbenzothiazole from p-Toluidine

This stage involves the thiocyanation of p-toluidine to form a thiourea derivative, which is then cyclized to the benzothiazole.

Experimental Protocol:

-

A solution of 107 g (1 mole) of p-toluidine in 700 ml of chlorobenzene is prepared in a 3-liter three-necked, round-bottom flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel.

-

Over a period of 5 minutes, 54 g (29.3 ml, 0.55 mole) of concentrated sulfuric acid is added dropwise to form a finely divided suspension of p-toluidine sulfate.

-

To this suspension, 90 g (1.1 moles) of sodium thiocyanate is added, and the mixture is heated for 3 hours at 100°C (internal temperature).

-

The solution, now containing p-tolylthiourea, is cooled to 30°C.

-

180 g (108 ml, 1.34 moles) of sulfuryl chloride is added over a period of 15 minutes, ensuring the temperature does not exceed 50°C.

-

The mixture is maintained at 50°C for 2 hours.

-

The chlorobenzene is removed by filtration.

-

The solid residue is dissolved in 1 liter of hot water, and any remaining solvent is removed by steam distillation.

-

The solution is filtered while hot and then made alkaline to litmus by the addition of 200 ml of concentrated ammonium hydroxide (sp. gr. 0.90).

-

The precipitated 2-amino-6-methylbenzothiazole is filtered and washed with 200 ml of water.

-

The crude product is recrystallized from ethanol and water to yield a pale yellow granular product.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | p-Toluidine | [1] |

| Key Reagents | Sodium thiocyanate, Sulfuryl chloride | [1] |

| Solvent | Chlorobenzene | [1] |

| Reaction Temperature | 30-100°C | [1] |

| Reaction Time | ~5 hours | [1] |

| Yield | 64-67% | [1] |

| Product Melting Point | 135-136°C | [1] |

Workflow Diagram:

Stage 2: Hydrolysis of 2-Amino-6-methylbenzothiazole

Experimental Protocol:

-

A mixture of 2-amino-6-methylbenzothiazole (10 mmol) and potassium hydroxide (100 mmol) in 20 mL of water is heated to 120°C in a suitable reaction vessel.

-

The mixture is kept under reflux for 24 hours.

-

After reflux, the mixture is cooled to room temperature.

-

The cooled mixture is filtered to remove any solid impurities.

-

The filtrate is neutralized to a pH of 6 with a 50% aqueous solution of acetic acid.

-

The resulting precipitate is collected by filtration to yield this compound as a light yellow solid.

Quantitative Data:

| Parameter | Value |

| Starting Material | 2-Amino-6-methylbenzothiazole |

| Key Reagent | Potassium Hydroxide |

| Solvent | Water |

| Reaction Temperature | 120°C |

| Reaction Time | 24 hours |

| Product Appearance | Light yellow solid |

Workflow Diagram:

Alternative Synthesis Pathways

Several other routes to this compound have been reported, offering alternative starting materials and reaction conditions.

Reduction of bis(2-nitro-4-methylphenyl) Disulfide

This two-step pathway involves the synthesis of a disulfide intermediate followed by its reduction.

Stage 1: Synthesis of bis(2-nitro-4-methylphenyl) Disulfide

This intermediate can be synthesized from 2-chloro-5-nitrotoluene.

Representative Experimental Protocol:

-

In a round-bottomed flask, dissolve crystalline sodium sulfide (1.5 moles) in 95% ethanol by heating.

-

Add finely ground sulfur (1.5 gram-atoms) and continue heating until a solution of sodium disulfide is formed.

-

In a separate flask, dissolve 2-chloro-5-nitrotoluene (2 moles) in 95% ethanol.

-

Slowly add the sodium disulfide solution to the 2-chloro-5-nitrotoluene solution.

-

Heat the mixture on a steam bath for two hours.

-

After cooling, filter the mixture to collect the solid product.

-

Wash the solid with water to remove sodium chloride, followed by a wash with ethanol to remove any unreacted 2-chloro-5-nitrotoluene.

Stage 2: Reduction of bis(2-nitro-4-methylphenyl) Disulfide

The disulfide and the nitro groups are reduced simultaneously.

Representative Experimental Protocol:

-

To a solution of bis(2-nitro-4-methylphenyl) disulfide in glacial acetic acid, slowly add zinc dust.

-

The mixture is boiled until it becomes colorless.

-

The reaction mixture is then diluted with water, cooled, and filtered to give the zinc salt of this compound.

-

The free thiol can be liberated by treatment with a strong acid, followed by neutralization.

Quantitative Data Summary (Analogous Reactions):

| Stage | Starting Material | Key Reagents | Typical Yield |

| 1 | 2-chloro-5-nitrotoluene | Sodium disulfide | 58-66% |

| 2 | bis(2-nitro-4-methylphenyl) disulfide | Zinc, Acetic Acid | Moderate to High |

Pathway Diagram:

Herz Reaction of p-Toluidine

The Herz reaction provides a direct route to a benzodithiazolium salt intermediate from an aniline, which can then be hydrolyzed to the corresponding aminothiophenol.

General Methodology:

-

Herz Salt Formation: p-Toluidine is reacted with sulfur monochloride (S₂Cl₂) in an inert solvent to form 5-methyl-1,2,3-benzodithiazol-2-ium chloride (Herz salt).

-

Hydrolysis: The Herz salt is then subjected to hydrolysis, typically with a strong base, to cleave the dithiazole ring and yield this compound.

Representative Experimental Protocol (Herz Reaction):

-

p-Toluidine is dissolved in a solvent such as toluene or glacial acetic acid.

-

Sulfur monochloride is added dropwise at a controlled temperature.

-

The reaction mixture is stirred for several hours, during which the Herz salt precipitates.

-

The salt is filtered, washed with the solvent, and dried.

-

The crude Herz salt is then hydrolyzed with aqueous sodium hydroxide or sodium sulfide solution to yield the sodium salt of this compound.

-

Acidification of the aqueous solution liberates the final product.

Pathway Diagram:

From 2-Chloro-5-nitrotoluene via Nucleophilic Aromatic Substitution

This pathway involves the substitution of the chlorine atom with a thiol group, followed by the reduction of the nitro group.

Stage 1: Synthesis of 2-Mercapto-5-nitrotoluene

Representative Experimental Protocol:

-

A solution of sodium hydrosulfide in a suitable solvent (e.g., methanol or DMF) is prepared.

-

2-Chloro-5-nitrotoluene is added to the solution of sodium hydrosulfide.

-

The reaction mixture is heated to facilitate the nucleophilic aromatic substitution of the chlorine atom by the hydrosulfide group.

-

Upon completion, the reaction mixture is worked up by pouring it into water and acidifying to precipitate the 2-mercapto-5-nitrotoluene.

Stage 2: Reduction of 2-Mercapto-5-nitrotoluene

The nitro group of the intermediate is reduced to an amine.

Representative Experimental Protocol:

-

2-Mercapto-5-nitrotoluene is dissolved in a suitable solvent, such as ethanol or acetic acid.

-

A reducing agent, such as tin(II) chloride in concentrated hydrochloric acid, or catalytic hydrogenation (e.g., H₂ over Pd/C), is used to reduce the nitro group.

-

After the reduction is complete, the reaction mixture is neutralized to precipitate the product.

-

The crude product is then purified, for instance, by recrystallization.

Pathway Diagram:

References

An In-depth Technical Guide to 2-Amino-5-methylbenzenethiol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-methylbenzenethiol, a versatile aromatic thiol, serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds, most notably benzothiazole derivatives. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and its significant role as a precursor in the development of novel therapeutic agents. The unique structural features of this compound, possessing both a nucleophilic thiol and an amino group, make it an ideal starting material for constructing the benzothiazole scaffold, which is a privileged structure in medicinal chemistry due to its diverse pharmacological activities. This document aims to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and insights into the therapeutic potential of its derivatives.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name This compound is also known by several other names in the literature and commercial catalogs.[1] A clear understanding of these synonyms is crucial for effective literature searches and material procurement.

| Identifier Type | Value |

| IUPAC Name | This compound |

| Synonyms | 5-methyl-2-aminothiophenol, 4-Methylmercaptoaniline, 2-amino-5-methylbenzene-1-thiol, 2-Mercapto-4-methylaniline, 6-Amino-m-toluenethiol |

| CAS Number | 23451-96-9 |

| Molecular Formula | C₇H₉NS |

| InChI | 1S/C7H9NS/c1-5-2-3-6(8)7(9)4-5/h2-4,9H,8H2,1H3 |

| InChIKey | VUMZNLOQJGKGNE-UHFFFAOYSA-N |

| SMILES | Cc1ccc(N)c(S)c1 |

Physicochemical and Spectroscopic Data

A thorough characterization of this compound is essential for its application in synthesis and drug design. The following tables summarize its key physicochemical and spectroscopic properties.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 139.22 g/mol | PubChem |

| Appearance | Pale yellow solid or liquid | Sigma-Aldrich, CymitQuimica[2][3] |

| Purity | Typically ≥95% | Sigma-Aldrich, CymitQuimica[2][3] |

| Storage Temperature | Room temperature or -20 °C | Sigma-Aldrich[1][2] |

Spectroscopic Data

| Spectroscopy Type | Key Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 6.92 (d, J = 8.1 Hz, 1H), 6.81 (s, 1H), 6.65 (d, J = 8.1 Hz, 1H), 5.22 (s, 2H, NH₂), 2.05 (s, 3H, CH₃)[4] |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 147.84, 136.08, 132.35, 125.02, 117.12, 115.36, 20.13[4] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available and can be accessed through public databases such as PubChem.[1] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the laboratory-scale synthesis of this compound involves the hydrolysis of 2-amino-6-methylbenzothiazole.[4]

Materials:

-

2-amino-6-methylbenzothiazole

-

Potassium hydroxide (KOH)

-

Deionized water (H₂O)

-

Acetic acid (50% in water)

Procedure:

-

A mixture of 2-amino-6-methylbenzothiazole (10 mmol) and potassium hydroxide (100 mmol) in 20 mL of deionized water is prepared in a round-bottom flask equipped with a reflux condenser.[4]

-

The mixture is heated to 120 °C and maintained at reflux for 24 hours.[4]

-

After the reflux period, the reaction mixture is cooled to room temperature.[4]

-

The cooled mixture is filtered to remove any solid impurities.[4]

-

The filtrate is then neutralized to a pH of 6 by the dropwise addition of a 50% aqueous solution of acetic acid.[4]

-

The resulting precipitate, which is the target compound this compound, is collected by filtration.[4]

-

The collected solid is washed with water and can be further purified by recrystallization from a suitable solvent such as ethanol to yield a light yellow solid.

Purification

While filtration provides a crude product, for applications in drug development where high purity is paramount, further purification is recommended. Recrystallization from a suitable solvent system, such as ethanol/water, is a common method. For obtaining highly pure material, column chromatography on silica gel using a non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) can be employed.

Applications in Drug Development: Synthesis of Benzothiazole Derivatives

This compound is a pivotal precursor for the synthesis of a diverse range of benzothiazole derivatives, many of which exhibit significant pharmacological activities, particularly as anticancer agents and enzyme inhibitors.[5][6][7] The general synthetic route involves the condensation of this compound with various electrophilic partners.

Caption: Synthetic workflow for biologically active benzothiazoles.

Benzothiazoles as Anticancer Agents

Derivatives of benzothiazole synthesized from this compound and its analogs have demonstrated potent anticancer activity against a variety of cancer cell lines.[5][7] These compounds often exert their effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Caption: General mechanism of action for benzothiazole anticancer agents.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed and can cause skin irritation and serious eye irritation. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical of significant interest to the drug discovery and development community. Its straightforward synthesis and versatile reactivity make it an invaluable starting material for the creation of complex heterocyclic structures. The benzothiazole derivatives accessible from this precursor have shown considerable promise as anticancer agents and enzyme inhibitors, highlighting the potential for the development of novel therapeutics. This guide has provided a comprehensive overview of the essential technical information required for the effective utilization of this compound in a research and development setting. Further exploration of the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of new and potent drug candidates.

References

- 1. 2-Amino-5-methylbenzene-1-thiol | C7H9NS | CID 323260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 23451-96-9: this compound | CymitQuimica [cymitquimica.com]

- 4. rsc.org [rsc.org]

- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Amino-5-methylbenzenethiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-5-methylbenzenethiol (C₇H₉NS), a key intermediate in various chemical syntheses. Due to the limited availability of experimentally derived public data, this document presents predicted spectroscopic values for ¹H NMR, ¹³C NMR, and IR spectroscopy, offering a valuable resource for characterization and quality control.

Spectroscopic Data Summary

The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and computational models.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.0 - 7.2 | d | 1H | Ar-H |

| ~6.8 - 7.0 | dd | 1H | Ar-H |

| ~6.6 - 6.8 | d | 1H | Ar-H |

| ~4.5 - 5.5 | br s | 2H | -NH₂ |

| ~3.3 - 3.6 | s | 1H | -SH |

| ~2.2 - 2.4 | s | 3H | -CH₃ |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm. Note: Chemical shifts for protons attached to heteroatoms (-NH₂ and -SH) can be broad and their positions can vary depending on solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~145 - 150 | C-NH₂ |

| ~135 - 140 | C-CH₃ |

| ~130 - 135 | Ar-CH |

| ~120 - 125 | Ar-CH |

| ~115 - 120 | Ar-CH |

| ~110 - 115 | C-SH |

| ~20 - 25 | -CH₃ |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric and symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch |

| 2600 - 2550 | Weak | S-H stretch |

| 1620 - 1580 | Strong | N-H bend (scissoring) |

| 1500 - 1400 | Strong | Aromatic C=C stretch |

| 850 - 800 | Strong | C-H out-of-plane bend (aromatic) |

Sample preparation: KBr pellet or thin film.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters should be optimized for the specific spectrometer being used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

2.1.2. ¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Spectral Width: 0-16 ppm.

2.1.3. ¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

Spectral Width: 0-220 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

2.2.1. Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

2.2.2. FT-IR Acquisition:

-

Spectrometer: A Fourier-Transform Infrared Spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans for the sample and background.

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

Reactivity of Amino and Thiol Groups in 2-Amino-5-methylbenzenethiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-methylbenzenethiol, a substituted aminothiophenol, is a versatile bifunctional molecule of significant interest in organic synthesis, particularly in the construction of heterocyclic scaffolds relevant to medicinal chemistry and materials science. The presence of both a nucleophilic amino group and a soft thiol group on the same aromatic ring presents a unique chemical landscape, offering opportunities for selective functionalization and complex molecular architecture development. Understanding the differential reactivity of these two functional groups is paramount for designing synthetic strategies that yield desired products with high selectivity and efficiency. This technical guide provides a comprehensive overview of the reactivity of the amino and thiol groups in this compound, supported by quantitative data, detailed experimental protocols for key transformations, and visual representations of reaction pathways.

Core Reactivity Principles: A Comparative Analysis

The reactivity of the amino and thiol groups in this compound is governed by their intrinsic electronic properties, steric environment, and the nature of the reacting electrophile. Both groups possess lone pairs of electrons, rendering them nucleophilic. However, their reactivity profiles differ significantly.

Nucleophilicity and Basicity:

Generally, in aprotic solvents, the thiol group is a stronger nucleophile than the amino group. This is attributed to the higher polarizability of the larger sulfur atom compared to the nitrogen atom. The sulfur's diffuse valence electrons are more easily distorted to initiate a bond with an electrophile.

Conversely, the amino group is typically more basic than the thiol group. The basicity is a measure of a compound's ability to accept a proton. The pKa of the conjugate acid of an amine (R-NH3+) is higher than that of a thiol (R-SH2+), indicating that the amine is a stronger base.

Hard and Soft Acids and Bases (HSAB) Principle:

The HSAB principle provides a framework for predicting the regioselectivity of reactions involving this compound. The amino group, with its less polarizable nitrogen atom, is considered a "harder" nucleophile, while the thiol group, with its highly polarizable sulfur atom, is a "softer" nucleophile. Consequently, the amino group will preferentially react with "hard" electrophiles (e.g., acyl chlorides, protons), while the thiol group will favor reactions with "soft" electrophiles (e.g., alkyl halides, Michael acceptors).[1][2][3][4]

Quantitative Data: Acidity of Functional Groups

| Functional Group | Analogous Compound | pKa | Reference(s) |

| Amino Group (Ar-NH3+) | 4-Methylaniline | 5.08 | [5] |

| Thiol Group (Ar-SH) | 4-Methylthiophenol | ~6.5 |

Note: The pKa of 4-methylthiophenol is an estimate based on the pKa of thiophenol (~6.6) and the electron-donating effect of the methyl group.

These estimated pKa values suggest that under neutral or slightly acidic conditions, the amino group will be more readily protonated than the thiol group. In basic conditions, the thiol group will be more readily deprotonated to the more nucleophilic thiolate anion.

Key Reactions and Experimental Protocols

The differential reactivity of the amino and thiol groups allows for a range of selective transformations.

Reactions Primarily Involving the Amino Group

The amino group's greater basicity and hardness make it the primary site of reaction with hard electrophiles, most notably in acylation and condensation reactions.

Selective N-acylation of this compound can be achieved using acylating agents like acetic anhydride or acetyl chloride, typically under neutral or slightly acidic conditions to keep the more nucleophilic thiol group protonated and less reactive.

Experimental Protocol: Selective N-Acetylation of 2-Aminothiophenol (Analogous Procedure)

-

Materials: 2-Aminothiophenol, Acetic Anhydride, Acetonitrile, Nickel Nanoparticles (catalyst).

-

Procedure: To a solution of 2-aminothiophenol (1 mmol) in acetonitrile (5 mL), add nickel nanoparticles (10 mol%). Add acetic anhydride (1.2 mmol) dropwise to the mixture at room temperature. Stir the reaction and monitor its progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then dried and concentrated to yield N-(2-mercaptophenyl)acetamide.[6]

-

Expected Outcome: This procedure, when applied to this compound, is expected to yield N-(2-mercapto-4-methylphenyl)acetamide with high selectivity. In a competitive experiment between aniline and thiophenol, the thiol was acetylated selectively, highlighting the nuanced nature of this reaction's selectivity, which can be catalyst-dependent.[6]

The most prominent reaction of 2-aminothiophenols is the condensation with carbonyl compounds (aldehydes, ketones, carboxylic acids, or their derivatives) to form benzothiazoles. In this reaction, the amino group acts as the initial nucleophile, attacking the carbonyl carbon.

Experimental Protocol: Synthesis of 2-Arylbenzothiazoles from 2-Aminothiophenol and Aldehydes

-

Materials: 2-Aminothiophenol, aromatic aldehyde, ethanol.

-

Procedure: A mixture of 2-aminothiophenol (1 mmol) and an aromatic aldehyde (1 mmol) in ethanol (10 mL) is refluxed for a specified time (typically 2-6 hours), with the reaction progress monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried.[7][8]

-

Reaction Yields for Substituted Benzothiazoles:

Aldehyde Substituent Yield (%) 4-Methyl 85 4-Chloro 92 4-Nitro 95 | 4-Methoxy | 88 |

Data is for the reaction of 2-aminothiophenol with substituted benzaldehydes and is indicative of expected yields for this compound.[7]

Reactions Primarily Involving the Thiol Group

The soft and highly polarizable nature of the thiol group makes it the preferred site of attack for soft electrophiles, particularly in alkylation and oxidation reactions.

Selective S-alkylation can be achieved by reacting this compound with alkyl halides under basic conditions. The base deprotonates the thiol to the more nucleophilic thiolate, which then readily attacks the alkyl halide. The less basic amino group remains largely unreacted.

Experimental Protocol: Selective S-Methylation of 2-Aminothiophenol (Analogous Procedure)

-

Materials: 2-Aminothiophenol, Methyl Iodide, Sodium Hydroxide, Ethanol.

-

Procedure: To a solution of 2-aminothiophenol (1 mmol) in ethanol (10 mL), add a solution of sodium hydroxide (1.1 mmol) in water (1 mL). Stir the mixture at room temperature for 15 minutes. Add methyl iodide (1.2 mmol) dropwise and continue stirring at room temperature for 2-4 hours. Monitor the reaction by TLC. After completion, remove the solvent under reduced pressure, add water, and extract the product with an organic solvent. The organic layer is then dried and concentrated to yield 2-(methylthio)aniline.[9][10][11]

The thiol group is susceptible to oxidation, readily forming a disulfide bond. This reaction can be a competing side reaction in other transformations if oxidizing agents are present or if the reaction is exposed to air for prolonged periods. However, it can also be a desired synthetic transformation.[12]

Experimental Protocol: Oxidation of 2-Aminothiophenol to the Corresponding Disulfide

-

Materials: 2-Aminothiophenol, Hydrogen Peroxide, Ethanol.

-

Procedure: Dissolve 2-aminothiophenol (1 mmol) in ethanol (10 mL). Add a 30% aqueous solution of hydrogen peroxide (1.1 mmol) dropwise at 0 °C. Stir the mixture at room temperature for 1-2 hours. The formation of the disulfide product can be monitored by TLC. The product can be isolated by precipitation upon addition of water or by extraction.[13]

Visualizing Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the key reaction pathways discussed.

Conclusion

The dual functionality of this compound provides a rich platform for synthetic exploration. The amino and thiol groups exhibit distinct reactivity profiles that can be selectively harnessed through careful choice of reaction partners and conditions. The amino group, being harder and more basic, is the preferred site for acylation and condensation reactions leading to important heterocyclic structures like benzothiazoles. In contrast, the softer and more nucleophilic thiol group (especially as the thiolate) is the primary target for alkylating agents and is susceptible to oxidation. By understanding and applying the principles of nucleophilicity, basicity, and the HSAB theory, researchers can effectively control the regioselectivity of reactions involving this compound, enabling the rational design and synthesis of complex molecules for applications in drug discovery and materials science. Further quantitative studies on the competitive reactivity of this specific molecule would be highly valuable to refine synthetic strategies and expand its utility in chemical synthesis.

References

- 1. HSAB theory - Wikipedia [en.wikipedia.org]

- 2. APPLICATION OF THE HARD AND SOFT, ACIDS AND BASES (HSAB) THEORY TO TOXICANT-TARGET INTERACTIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. adichemistry.com [adichemistry.com]

- 4. HSAB Principle – Definition, Interactions in HSAB, Characteristics, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 5. 4-Methylaniline(106-49-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol | MDPI [mdpi.com]

- 9. Synthesis routes of 2-(Methylthio)aniline [benchchem.com]

- 10. Synthesis and Crystal Structures of Two Schiff Bases of 2-(Methylthio)aniline with Halogenated Salicylaldehydes | Semantic Scholar [semanticscholar.org]

- 11. 2-(METHYLTHIO)ANILINE | 2987-53-3 [chemicalbook.com]

- 12. Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO 2 in the presence of BH 3 NH 3 to synthesize 2-unsubstituted benzothiazole ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03134E [pubs.rsc.org]

- 13. ijpsonline.com [ijpsonline.com]

The Versatile Scaffold: Unlocking the Medicinal Chemistry Potential of 2-Amino-5-methylbenzenethiol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-methylbenzenethiol, a substituted aminothiophenol, has emerged as a valuable and versatile starting material in medicinal chemistry. Its unique structural features, possessing both a nucleophilic thiol group and an amino group on a methylated benzene ring, provide a reactive platform for the synthesis of a diverse array of heterocyclic compounds. This technical guide delves into the core applications of this compound in drug discovery and development, with a primary focus on its role as a precursor to 6-methylbenzothiazole derivatives. These derivatives have demonstrated significant potential across various therapeutic areas, exhibiting a range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights of compounds derived from this scaffold, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Introduction: The Significance of the this compound Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their ability to interact with a wide range of biological targets with high affinity and specificity. Among these, sulfur and nitrogen-containing heterocycles, particularly benzothiazoles, have garnered considerable attention from the medicinal chemistry community. This compound serves as a key building block for the synthesis of 6-methylbenzothiazoles, a class of compounds that has shown remarkable therapeutic promise. The presence of the methyl group at the 6-position of the benzothiazole ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced biological activity.

Synthetic Pathways: From this compound to Bioactive Benzothiazoles

The primary application of this compound in medicinal chemistry is its use in the synthesis of 2-substituted-6-methylbenzothiazoles. The most common and efficient method for this transformation is the condensation reaction with various carbonyl compounds, such as aldehydes, ketones, and carboxylic acids or their derivatives.

A general synthetic scheme involves the reaction of this compound with an appropriate aldehyde in the presence of an oxidizing agent or a catalyst. This reaction proceeds via the formation of a benzothiazoline intermediate, which is subsequently oxidized to the corresponding benzothiazole. A variety of catalysts and reaction conditions have been developed to optimize the yield and purity of the final products.

Below is a logical workflow for a typical synthesis of a 2-aryl-6-methylbenzothiazole derivative.

Caption: General workflow for the synthesis of 2-aryl-6-methylbenzothiazole derivatives.

Therapeutic Applications and Biological Activities

Derivatives of this compound have been investigated for a range of therapeutic applications, with the most prominent being in oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity

A significant body of research has focused on the anticancer properties of 6-methylbenzothiazole derivatives. These compounds have been shown to exhibit cytotoxic activity against a variety of human cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

One of the key pathways targeted by benzothiazole derivatives is the PI3K/Akt signaling pathway, which is frequently hyperactivated in many types of cancer.[1] Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) in cancer cells.

Caption: Inhibition of the PI3K/Akt signaling pathway by 6-methylbenzothiazole derivatives.

Table 1: Anticancer Activity of Selected 6-Methylbenzothiazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | Human Breast (MCF-7) | 34.5 | [2] |

| 1 | Human Cervical (HeLa) | 44.15 | [2] |

| 1 | Human Osteosarcoma (MG63) | 36.1 | [2] |

| 2 | Human Colon (HT-29) | 3.47 ± 0.2 | [3] |

| 2 | Human Lung (A549) | 3.89 ± 0.3 | [3] |

| 2 | Human Breast (MCF-7) | 5.08 ± 0.3 | [3] |

| 3 | Human Cervical (HeLa) | 0.6 ± 0.29 | [3] |

Note: Compound structures and specific derivative information can be found in the cited literature.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. 6-Methylbenzothiazole derivatives have shown promising activity against a range of bacteria and fungi. Their mechanism of action can vary, but often involves the disruption of essential cellular processes in the microorganisms.

Table 2: Antimicrobial Activity of Selected 6-Methylbenzothiazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 4 | Staphylococcus aureus | 50 - 200 | [4] |

| 4 | Bacillus subtilis | 25 - 200 | [4] |

| 4 | Escherichia coli | 25 - 100 | [4] |

| 5 | Staphylococcus aureus | 12.5 | [5] |

| 5 | Escherichia coli | 25 | [5] |

Note: Compound structures and specific derivative information can be found in the cited literature. MIC (Minimum Inhibitory Concentration).

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Some derivatives of this compound have been investigated for their anti-inflammatory properties. These compounds can modulate the production of pro-inflammatory mediators, offering a potential therapeutic strategy for inflammatory disorders.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

General Procedure for the Synthesis of 2-Aryl-6-methylbenzothiazoles

A mixture of this compound (1 mmol) and a substituted aromatic aldehyde (1 mmol) is dissolved in a suitable solvent such as ethanol or dimethylformamide (10 mL). An oxidizing agent, for instance, iodine (1.2 mmol) or hydrogen peroxide (2 mmol), is then added to the reaction mixture. The mixture is refluxed for a period ranging from 2 to 8 hours, with the progress of the reaction monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure 2-aryl-6-methylbenzothiazole. The structure of the synthesized compound is confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity: MTT Assay

The cytotoxicity of the synthesized compounds against cancer cell lines is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for another 48 to 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of the synthesized compounds is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Compound Preparation: A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compounds are prepared in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized inoculum of the test microorganism (approximately 5 x 10⁵ CFU/mL) is prepared.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

This compound has proven to be a highly valuable scaffold in medicinal chemistry, providing access to a rich diversity of biologically active 6-methylbenzothiazole derivatives. The promising anticancer, antimicrobial, and anti-inflammatory activities of these compounds highlight their potential for the development of new therapeutic agents. Future research in this area should focus on the synthesis of novel derivatives with improved potency and selectivity, as well as a more in-depth elucidation of their mechanisms of action. Further exploration of their pharmacokinetic properties and in vivo efficacy will be crucial for translating these promising preclinical findings into clinical applications. The continued investigation of this versatile scaffold holds significant promise for addressing unmet medical needs in various disease areas.

References

- 1. [PDF] Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative | Semantic Scholar [semanticscholar.org]

- 2. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sphinxsai.com [sphinxsai.com]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. Synthesis and Anti-Cancer Studies of 2, 6-Disubstituted Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

Technical Guide: 2-Amino-5-methylbenzenethiol (CAS 23451-96-9) - Properties and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and significant applications of 2-Amino-5-methylbenzenethiol (CAS 23451-96-9), a key intermediate in the synthesis of biologically active benzothiazole derivatives. This document details experimental protocols and presents quantitative data to support its use in research and drug development.

Core Properties of this compound

This compound, also known as 5-methyl-2-aminothiophenol, is an aromatic organic compound featuring both an amino and a thiol functional group.[1] These groups confer diverse reactivity, making it a valuable building block in organic synthesis.[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 23451-96-9 | [2] |

| Molecular Formula | C₇H₉NS | [1][2] |

| Molecular Weight | 139.22 g/mol | [1][2] |

| Physical Form | Pale yellow solid or liquid | [3][4] |

| Storage Temperature | Room temperature or -20 °C | [3][4] |

| IUPAC Name | This compound | [2] |

| Synonyms | 5-Methyl-2-aminobenzenethiol, 2-Mercapto-4-methylaniline | [1] |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 6.92 (d, J = 8.1 Hz, 1H), 6.81 (s, 1H), 6.65 (d, J = 8.1 Hz, 1H), 5.22 (s, 2H), 2.05 (s, 3H) | |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 147.84, 136.08, 132.35, 125.02, 117.12, 115.36, 20.13 |

Safety and Handling

This compound is classified as harmful if swallowed and causes severe skin burns and eye damage.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Synthesis and Reactivity

This compound is primarily utilized as a nucleophilic building block for the synthesis of heterocyclic compounds, most notably benzothiazoles. The presence of the amino and thiol groups allows for condensation reactions with a variety of electrophiles.

Synthesis of this compound

A common laboratory-scale synthesis involves the hydrolysis of 2-amino-6-methylbenzothiazole.

Experimental Protocol: Synthesis of this compound

-

Materials: 2-amino-6-methylbenzothiazole (10 mmol), Potassium hydroxide (KOH, 100 mmol), Deionized water (20 mL), 50% Acetic acid in water.

-

Procedure:

-

A mixture of 2-amino-6-methylbenzothiazole and potassium hydroxide in water is heated to 120 °C.

-

The reaction mixture is refluxed for 24 hours.

-

After cooling to room temperature, the mixture is filtered to remove any solid impurities.

-

The filtrate is neutralized to a pH of 6 with a 50% aqueous solution of acetic acid.

-

The resulting precipitate is collected by filtration to yield this compound as a light yellow solid.

-

Applications in the Synthesis of Biologically Active Benzothiazoles

The primary utility of this compound lies in its role as a precursor for the synthesis of 2,6-disubstituted benzothiazoles, a class of compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

General Synthesis of 2-Substituted-6-methylbenzothiazoles

The condensation of this compound with aldehydes is a common and efficient method for the synthesis of 2-substituted-6-methylbenzothiazoles.

Experimental Protocol: Synthesis of 2-Aryl-6-methylbenzothiazoles

-

Materials: this compound (1 mmol), appropriate aromatic aldehyde (1 mmol), Dimethyl sulfoxide (DMSO).

-

Procedure:

-

A solution of this compound and the aromatic aldehyde in DMSO is prepared.

-

The reaction mixture is heated and stirred, often in the presence of an oxidizing agent or catalyst, although some reactions proceed in air.

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled and the product is isolated by precipitation with water followed by filtration.

-

The crude product can be purified by recrystallization or column chromatography.

-

Biological Activity of Benzothiazole Derivatives

Derivatives of this compound have shown promising activity in various therapeutic areas. A notable example is the investigation of metal complexes of 2-amino-6-methylbenzothiazole for their anticancer properties.

Cytotoxic Activity of a Cobalt(II) Complex of 2-Amino-6-methylbenzothiazole

A study on a Cobalt(II) complex of 2-amino-6-methylbenzothiazole demonstrated its cytotoxic effects against the human breast cancer cell line MCF-7.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Cobalt(II) complex of 2-amino-6-methylbenzothiazole | MCF-7 | 14.12 |

This data highlights the potential for developing novel anticancer agents based on the 6-methylbenzothiazole scaffold derived from this compound.

Mechanism of Action: Targeting the c-Met Signaling Pathway

Many benzothiazole derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases, such as c-Met. The c-Met pathway, when aberrantly activated, plays a crucial role in tumor cell proliferation, survival, migration, and invasion.[5][6]

The binding of hepatocyte growth factor (HGF) to its receptor, c-Met, triggers a cascade of downstream signaling events. Key pathways activated include the RAS/MAPK, PI3K/AKT, and STAT pathways, all of which are implicated in cancer progression.[5][6]

Conclusion

This compound (CAS 23451-96-9) is a versatile and valuable chemical intermediate. Its primary application lies in the synthesis of a diverse range of 2,6-disubstituted benzothiazoles, a scaffold of significant interest in medicinal chemistry. The demonstrated biological activities of these derivatives, particularly in the realm of oncology, underscore the importance of this compound as a starting material for the development of novel therapeutic agents. Further exploration of derivatives from this compound is warranted to uncover new lead compounds for various diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of triazolotriazine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]

- 6. tjps.pharm.chula.ac.th [tjps.pharm.chula.ac.th]

An In-depth Technical Guide to the Health and Safety of 2-Amino-5-methylbenzenethiol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of 2-Amino-5-methylbenzenethiol (CAS No. 23451-96-9). The information is intended to be a crucial resource for laboratory personnel and those involved in drug development to ensure safe handling and mitigate potential risks associated with this chemical.

Chemical Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 5-methyl-2-aminothiophenol, 2-Mercapto-4-methylaniline |

| CAS Number | 23451-96-9 |

| Molecular Formula | C₇H₉NS |

| Molecular Weight | 139.22 g/mol [1] |

| Physical Form | Liquid |

Hazard Identification and Classification

This compound is classified as a hazardous chemical according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Classification: [1]

-

Acute Toxicity, Oral (Category 4)

-

Skin Corrosion/Irritation (Category 1B)

Signal Word: Danger[1]

Pictograms:

Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [1][2]

| Code | Statement |

| P260 | Do not breathe dust/fume/gas/mist/vapours/spray. |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P310 | Immediately call a POISON CENTER or doctor/physician. |

| P363 | Wash contaminated clothing before reuse. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Toxicological Information

For the closely related compound, 2-Aminobenzenethiol, oral lethal-dose studies in rats have shown it to cause methemoglobinemia.[3] It is plausible that this compound could exhibit similar toxicological properties.

Experimental Protocols for Safe Handling

Given the hazardous nature of this compound, strict adherence to the following protocols is mandatory.

4.1. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles and a face shield are required.[4] |

| Skin Protection | A flame-resistant lab coat, chemical-resistant gloves (e.g., Butyl rubber, Neoprene), and fully enclosed, chemical-resistant footwear are mandatory.[4][5] |

| Respiratory Protection | Work must be conducted in a certified chemical fume hood. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[2][5] |

4.2. Engineering Controls

-

Work with this compound must be performed in a well-ventilated laboratory and within a properly functioning chemical fume hood.[5]

-

An emergency eyewash station and safety shower must be readily accessible.[2]

4.3. Handling and Storage

-

Handling: Avoid direct contact with the skin and eyes. Do not breathe vapors. Use only in a chemical fume hood.[2] Always add acid to water, never the other way around, during any dilution procedures.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[2] Store in a designated corrosives cabinet.

4.4. Spill Response Protocol

In the event of a spill, follow the established protocol immediately.

Caption: Workflow for responding to a chemical spill.

4.5. Decontamination and Waste Disposal

-

Decontamination: All glassware and equipment that have been in contact with this compound should be decontaminated. A common procedure for thiols is to rinse and then soak the equipment in a bleach solution within a fume hood for at least 24 hours to oxidize the thiol.[7]

-

Waste Disposal: All contaminated materials, including absorbent materials from spills, used PPE, and reaction byproducts, must be collected in a designated, properly labeled hazardous waste container.[7] Disposal must be carried out in accordance with local, state, and federal regulations.

First Aid Measures

Immediate action is critical in the event of exposure.

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes of carbon oxides, nitrogen oxides, and sulfur oxides under fire conditions.[8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see section 4.1). Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[9]

Signaling Pathways and Toxicokinetics

Currently, there is no specific information available in the public domain regarding the signaling pathways affected by this compound or its detailed toxicokinetics. Given its corrosive nature, the primary mechanism of local toxicity is likely direct chemical injury to tissues. The potential for systemic effects, such as methemoglobinemia as seen with a related compound, suggests that it can be absorbed and have effects distant from the site of contact.[3] Further research is required to elucidate the specific biochemical and cellular mechanisms of its toxicity.

References

- 1. 2-Amino-5-methylbenzene-1-thiol | C7H9NS | CID 323260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. 2-Aminothiophenol - Hazardous Agents | Haz-Map [haz-map.com]

- 4. scienceequip.com.au [scienceequip.com.au]

- 5. questron.ca [questron.ca]

- 6. gz-supplies.com [gz-supplies.com]

- 7. faculty.washington.edu [faculty.washington.edu]

- 8. ehs.utk.edu [ehs.utk.edu]

- 9. qmul.ac.uk [qmul.ac.uk]

An In-depth Technical Guide to the Discovery and History of Substituted Aminothiophenols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted aminothiophenols are a class of aromatic compounds containing both an amino and a thiol group attached to a benzene ring. These versatile molecules serve as crucial building blocks in organic synthesis, particularly for the construction of sulfur- and nitrogen-containing heterocyclic systems. Their derivatives have garnered significant attention in medicinal chemistry and drug development due to their wide range of biological activities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of substituted aminothiophenols, with a focus on their role in the development of novel therapeutics.

Historical Perspective

The history of substituted aminothiophenols is intrinsically linked to the development of synthetic organic chemistry in the 19th century. A pivotal moment in this history was the work of August Wilhelm von Hofmann in 1887, who first synthesized 2-substituted benzothiazoles.[1] This pioneering work laid the foundation for the exploration of 2-aminothiophenol as a key precursor for this important class of heterocycles. While early research focused on the synthesis and properties of the parent aminothiophenols, the 20th century saw a surge in the development of industrial processes for their production, driven by their utility in the rubber and dye industries. In recent decades, the focus has shifted towards their application in medicinal chemistry, with the discovery that substituted aminothiophene derivatives can act as potent modulators of key biological targets.

Key Synthetic Methodologies

The synthesis of substituted aminothiophenols and their subsequent elaboration into more complex molecules are central to their application in research and industry. Several key methodologies have been developed, each with its own advantages and limitations.

Synthesis of 2-Aminothiophenol

2-Aminothiophenol is a foundational molecule in this class. Several industrial and laboratory-scale syntheses have been developed.

One common industrial method involves the reaction of o-chloronitrobenzene with sodium hydrosulfide or sodium sulfide.[2] This process involves the nucleophilic substitution of the chlorine atom by the hydrosulfide or sulfide ion, followed by the reduction of the nitro group.

Another widely used method is the zinc reduction of 2-nitrobenzenesulfonyl chloride.[3] This method provides good yields of 2-aminothiophenol. A two-step process starting from aniline and carbon disulfide, followed by hydrolysis of the resulting mercaptobenzothiazole, is also employed.[3]

The Gewald Reaction

The Gewald reaction is a powerful and versatile method for the synthesis of polysubstituted 2-aminothiophenes.[4][5][6][7][8] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.

The general workflow for the Gewald reaction is as follows:

Caption: General workflow of the Gewald reaction.

Synthesis of Benzothiazoles

Substituted 2-aminothiophenols are key starting materials for the synthesis of 2-substituted benzothiazoles, a class of compounds with diverse biological activities.[9][10] A common method involves the condensation of a substituted 2-aminothiophenol with a carboxylic acid or its derivative.

The general scheme for this synthesis is as follows:

Caption: Synthesis of 2-substituted benzothiazoles.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

General Procedure for the Gewald Synthesis of 2-Aminothiophenes

Materials:

-

Ketone or aldehyde (1.0 eq)

-

α-Cyanoester (e.g., ethyl cyanoacetate or malononitrile) (1.0 eq)

-

Elemental sulfur (1.1 eq)

-

Base (e.g., morpholine or triethylamine) (0.5 eq)

-

Solvent (e.g., ethanol or DMF)

Procedure:

-

To a solution of the ketone or aldehyde and the α-cyanoester in the chosen solvent, add the elemental sulfur.

-

Add the base dropwise to the stirred mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and collect the precipitated solid by filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-